Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate
Brand Name: Vulcanchem
CAS No.: 496062-19-2
VCID: VC18442555
InChI: InChI=1S/C14H15NO2S/c1-9-4-6-11(7-5-9)14-15-12(10(2)18-14)8-13(16)17-3/h4-7H,8H2,1-3H3
SMILES:
Molecular Formula: C14H15NO2S
Molecular Weight: 261.34 g/mol

Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate

CAS No.: 496062-19-2

Cat. No.: VC18442555

Molecular Formula: C14H15NO2S

Molecular Weight: 261.34 g/mol

* For research use only. Not for human or veterinary use.

Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate - 496062-19-2

Specification

CAS No. 496062-19-2
Molecular Formula C14H15NO2S
Molecular Weight 261.34 g/mol
IUPAC Name methyl 2-[5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-yl]acetate
Standard InChI InChI=1S/C14H15NO2S/c1-9-4-6-11(7-5-9)14-15-12(10(2)18-14)8-13(16)17-3/h4-7H,8H2,1-3H3
Standard InChI Key QJTIHIWDUYUGGH-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=NC(=C(S2)C)CC(=O)OC

Introduction

Chemical Identity and Structural Properties

Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate belongs to the thiazole family, a class of five-membered heterocyclic compounds known for their diverse pharmacological activities. Its molecular formula is C₁₄H₁₅NO₂S, with a molecular weight of 261.34 g/mol. The compound’s IUPAC name, methyl 2-[5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-yl]acetate, reflects its substituents: a methyl group at position 5 of the thiazole ring, a 4-methylphenyl group at position 2, and an acetate moiety at position 4.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number496062-19-2
Molecular FormulaC₁₄H₁₅NO₂S
Molecular Weight261.34 g/mol
IUPAC NameMethyl 2-[5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-yl]acetate
Canonical SMILESCC1=CC=C(C=C1)C2=NC(=C(S2)C)CC(=O)OC
InChI KeyQJTIHIWDUYUGGH-UHFFFAOYSA-N

The compound’s structure is stabilized by the electron-withdrawing effects of the thiazole ring and the steric hindrance provided by the methyl and phenyl groups, which influence its reactivity and interactions with biological targets.

Synthesis and Optimization

The synthesis of Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate typically involves multi-step reactions under controlled conditions. A common approach includes:

  • Condensation Reactions: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones.

  • Esterification: Introduction of the acetate group using methanol under acidic conditions.

A representative procedure involves refluxing precursors in ethanol with concentrated hydrochloric acid as a catalyst, followed by recrystallization to enhance purity. Yields are optimized by adjusting reaction times (1.5–3 hours) and temperatures (60–80°C). For example, analogous thiazole derivatives, such as (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol, have been synthesized using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C, achieving yields exceeding 85% . These methods highlight the importance of inert atmospheres and precise stoichiometry in thiazole synthesis.

Biological Activities and Mechanisms

Thiazole derivatives are renowned for their broad-spectrum biological activities, and Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate is no exception. While specific targets remain under investigation, preliminary studies suggest mechanisms including:

  • Enzyme Inhibition: Interaction with kinases or proteases via hydrogen bonding and hydrophobic interactions.

  • Antimicrobial Activity: Disruption of bacterial cell membrane integrity, as observed in structurally similar compounds like methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate (CAS 175136-29-5) .

  • Anti-inflammatory Effects: Modulation of cyclooxygenase (COX) pathways, reducing prostaglandin synthesis.

Table 2: Comparative Biological Profiles of Thiazole Derivatives

CompoundMolecular WeightKey Biological Activity
Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate261.34 g/molAntimicrobial, enzyme inhibition
Methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate247.31 g/molAntifungal, anti-inflammatory
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol205.28 g/molAntioxidant, cytotoxic

These activities position the compound as a candidate for drug development, particularly in infectious disease and oncology .

Applications in Pharmaceutical and Agricultural Chemistry

The compound’s dual functionality—a reactive thiazole ring and a modifiable acetate group—enables diverse applications:

  • Pharmaceuticals: As a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) or kinase inhibitors. Its methyl and phenyl substituents enhance lipid solubility, improving bioavailability.

  • Agriculture: Incorporation into fungicides or herbicides, leveraging its ability to disrupt microbial growth cycles.

Ongoing research explores hybrid molecules combining this thiazole scaffold with quinoline or pyridine moieties to enhance target specificity.

Future Directions and Challenges

Despite its promise, gaps remain in understanding the compound’s pharmacokinetics and toxicity. Key research priorities include:

  • Target Identification: Elucidating interactions with proteins like EGFR or HER2 using crystallography and molecular docking.

  • Structure-Activity Relationship (SAR) Studies: Modifying substituents to optimize efficacy and reduce off-target effects.

  • In Vivo Validation: Assessing bioavailability and metabolic stability in animal models.

Additionally, green chemistry approaches could improve synthesis sustainability, replacing traditional solvents with ionic liquids or water-based systems .

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